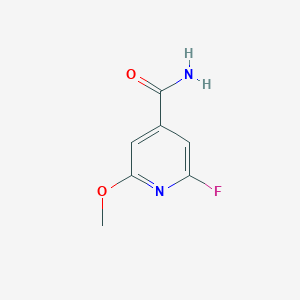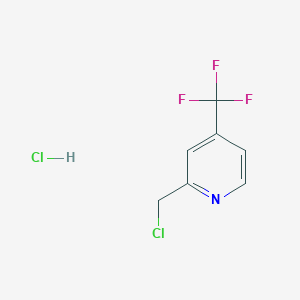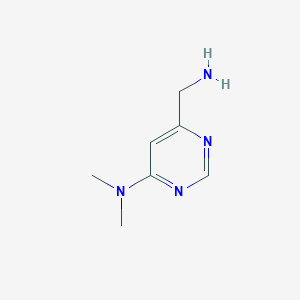
4-Bromo-2-methoxy-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxy-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H3BrN2O3. This compound is part of the pyrimidine family, which is known for its significant role in various chemical and biological processes. The presence of bromine, methoxy, and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-nitropyrimidine typically involves the nitration of 4-bromo-2-methoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxy-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield derivatives like 4-amino-2-methoxy-5-nitropyrimidine.
- Reduction reactions produce 4-bromo-2-methoxy-5-aminopyrimidine.
- Oxidation reactions result in compounds like 4-bromo-2-formyl-5-nitropyrimidine.
Scientific Research Applications
4-Bromo-2-methoxy-5-nitropyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
4-Bromo-2-methoxypyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Methoxy-5-nitropyrimidine: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-4-methoxy-5-nitropyrimidine: Positional isomer with different reactivity and applications.
Uniqueness: 4-Bromo-2-methoxy-5-nitropyrimidine’s unique combination of functional groups allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C5H4BrN3O3 |
|---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
4-bromo-2-methoxy-5-nitropyrimidine |
InChI |
InChI=1S/C5H4BrN3O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3 |
InChI Key |
VJHLXTYTZGNCRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)


![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)


![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)

